Hydroxyisovaleroyl-d3 Carnitine

説明

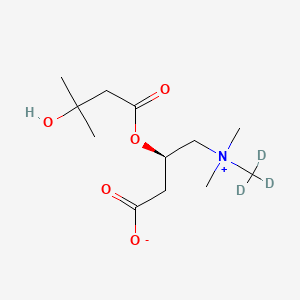

Hydroxyisovaleroyl-d3 Carnitine, also referred to as (3R)-3-Hydroxyisovaleroyl-Carnitine-d3, is a deuterium-labeled analog of 3-hydroxyisovalerylcarnitine (C5-OH). This compound is structurally characterized by a hydroxylated isovaleryl chain esterified to L-carnitine, with three deuterium atoms replacing hydrogens in the trimethylammonium group of the carnitine moiety . Its molecular formula is C₁₂H₂₀D₃NO₅, and it has a molecular weight of 264.34 g/mol . The deuterium labeling enhances its utility in metabolic tracer studies, enabling precise tracking in liquid chromatography-mass spectrometry (LC-MS) analyses without interfering with its biochemical activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxyisovaleroyl-d3 Carnitine involves the esterification of hydroxyisovaleric acid with carnitine. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process and minimize the formation of by-products .

化学反応の分析

Types of Reactions

Hydroxyisovaleroyl-d3 Carnitine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The ester bond can be reduced to form the corresponding alcohol.

Substitution: The ester bond can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of substituted carnitine derivatives.

科学的研究の応用

Metabolic Applications

Fatty Acid Oxidation

Hydroxyisovaleroyl-d3 Carnitine plays a significant role in enhancing lipid metabolism. Studies indicate that carnitine derivatives improve fatty acid oxidation, which is crucial for energy production in cells. This property has been leveraged in research focused on metabolic disorders, particularly those related to obesity and insulin resistance. For instance, dietary supplementation with L-carnitine has shown improvements in glycogen and protein accumulation in muscle tissues by enhancing lipid-sourced energy utilization .

Energy Production

The compound is instrumental in maintaining cellular energy levels. By facilitating the transport of long-chain fatty acids into mitochondria, this compound supports ATP production. Research highlights that depletion of carnitine can compromise fatty acid oxidation and subsequently reduce metabolic activity .

Pharmacological Applications

Cardiovascular Health

this compound has been studied for its cardioprotective effects. In various animal models, it has been shown to mitigate cardiac toxicity induced by certain drugs and oxidative stress . The compound's ability to reduce inflammation and oxidative damage makes it a candidate for therapeutic interventions in cardiovascular diseases.

Neuroprotective Effects

Research indicates that carnitine derivatives may exert neuroprotective effects by reducing oxidative stress and inflammation in neural tissues. For example, studies have demonstrated that L-carnitine can inhibit apoptosis in neuronal cells and reduce markers of oxidative damage . This suggests potential applications in neurodegenerative diseases.

Clinical and Therapeutic Applications

Management of Metabolic Disorders

this compound is being explored for its potential benefits in managing metabolic disorders such as diabetes and obesity. Clinical studies have suggested that carnitine supplementation can improve insulin sensitivity and lipid profiles in individuals with metabolic syndrome .

Hepatoprotective Properties

The hepatoprotective effects of this compound have been documented in several studies. It has been shown to enhance liver function by reducing markers of liver damage and improving antioxidant status . This makes it a candidate for further investigation in the context of non-alcoholic fatty liver disease and other hepatic conditions.

Case Studies

作用機序

Hydroxyisovaleroyl-d3 Carnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process is essential for the production of energy in the form of adenosine triphosphate (ATP). The compound interacts with carnitine acyltransferase enzymes, which catalyze the transfer of acyl groups from coenzyme A to carnitine, forming acyl-carnitine derivatives that can be transported across the mitochondrial membrane .

類似化合物との比較

Comparison with Structurally Similar Carnitine Derivatives

3-Hydroxyisovalerylcarnitine (C5-OH)

- Molecular Formula: C₁₂H₂₃NO₅

- Molecular Weight : 261.31 g/mol

- Key Features: Non-deuterated counterpart of Hydroxyisovaleroyl-d3 Carnitine. Plays a role in mitochondrial β-oxidation and leucine metabolism . Elevated levels are associated with inborn errors of metabolism, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency .

Contrast with this compound :

The deuterated form is metabolically analogous but distinguished by its use as an internal standard in quantitative LC-MS assays, reducing analytical variability in clinical metabolomics .

Propionylcarnitine (C3)

Contrast: Unlike this compound, propionylcarnitine lacks hydroxylation on the acyl chain.

Lauroyl-L-carnitine-d3 (C12)

Contrast :

this compound, being a medium-chain derivative, exhibits intermediate membrane permeability, balancing analytical stability and biological relevance .

Analytical and Functional Distinctions

Role in Metabolic Studies

- This compound : Serves as a stable isotope tracer in studies of mitochondrial dysfunction and fatty acid oxidation .

- Non-deuterated analogs (e.g., C5-OH): Used to diagnose metabolic disorders but require correction for matrix effects in MS assays .

Clinical Diagnostics

- This compound improves accuracy in quantifying C5-OH levels in urine and plasma, critical for diagnosing organic acidemias .

- Non-deuterated C5-OH correlates with fatigue severity in multiple sclerosis patients, suggesting a role in energy metabolism .

Reproductive Health

- Medium-chain acylcarnitines (like this compound) show moderate serum-to-follicular fluid ratios, reflecting selective transport mechanisms in ovarian physiology .

Comparative Data Table

生物活性

Hydroxyisovaleroyl-d3 Carnitine (HIVC) is a derivative of carnitine, an essential molecule involved in the transport of fatty acids into mitochondria for β-oxidation. This compound has garnered attention for its potential biological activities, particularly in metabolic processes and its implications in various health conditions.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by the presence of a hydroxyisovaleroyl group attached to the carnitine backbone. This modification may influence its biological activity compared to standard carnitine forms.

1. Fatty Acid Transport and Metabolism

The primary role of carnitine, including its derivatives like HIVC, is to facilitate the transport of long-chain fatty acids across the mitochondrial membrane. This process is crucial for energy production through β-oxidation. Studies indicate that HIVC may enhance fatty acid metabolism by increasing the availability of acyl-CoA substrates for mitochondrial oxidation .

2. Influence on Energy Metabolism

Research has shown that the administration of this compound can lead to alterations in cellular energy metabolism. For instance, in vitro studies demonstrated that HIVC treatment resulted in increased oxygen consumption rates (OCR) in hepatocyte cell lines, suggesting enhanced mitochondrial activity .

3. Potential Therapeutic Applications

HIVC has been explored for its therapeutic potential in metabolic disorders. Its role in modulating carnitine levels can be beneficial in conditions such as medium-chain acyl-CoA dehydrogenase deficiency (MCADD), where there is impaired fatty acid oxidation . Elevated levels of 3-hydroxyisovaleryl carnitine have been associated with metabolic dysregulation, indicating that HIVC could serve as a biomarker or therapeutic agent in such scenarios.

Case Study: Metabolic Response to HIVC

A study involving subjects with genetic deficiencies related to carnitine metabolism revealed significant increases in plasma concentrations of 3-hydroxyisovaleryl carnitine following the administration of biotin supplements, which indirectly influenced carnitine levels. This suggests that derivatives like HIVC can play a role in managing metabolic imbalances .

Research Findings Table

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying Hydroxyisovaleroyl-d3 Carnitine in biological samples?

Targeted metabolomics using triple quadrupole tandem mass spectrometry (MS/MS) coupled with stable isotope dilution (SID) is the gold standard. This method ensures precise quantitation by spiking deuterated internal standards (e.g., hydroxyisovaleryl carnitine-d3) into samples to correct for matrix effects and ionization variability . Reference materials such as deuterated acylcarnitines (e.g., 98% purity, certified by suppliers like CDN) are critical for calibration . Preprocessing steps include metabolite extraction, chromatographic separation, and data validation to exclude measurements below the limit of detection (LOD) of 50 nM .

Q. How should this compound be prepared and stored to ensure stability in experimental workflows?

Prepare stock solutions in 1% aqueous formic acid and methanol (90:10 v/v) to maintain solubility and stability. Store at –80°C in amber vials to prevent photodegradation. For in vivo studies, dissolve the compound in DMSO (50–100 mg/mL stock) and dilute with biocompatible solvents (e.g., PEG300, Tween-80, saline) to achieve working concentrations. Avoid repeated freeze-thaw cycles .

Q. What is the role of this compound in mitochondrial β-oxidation pathways, and how can this be experimentally validated?

Hydroxyisovaleroyl carnitine facilitates the transport of hydroxylated fatty acids into mitochondria for oxidation. To validate its role, use knockout cell models (e.g., CRISPR-mediated CPT1A deletion) and measure accumulation of hydroxyisovaleryl-CoA derivatives via LC-MS/MS. Correlate findings with isotopic tracer studies (e.g., 13C-palmitate) to track flux through β-oxidation .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on this compound’s association with insulin resistance?

Contradictions may arise from confounding factors like diet or genetic variability. Implement a crossover study design with strict dietary controls and stratification by metabolic phenotypes (e.g., HOMA-IR quartiles). Use mixed-effects models to account for intra-individual variability and integrate lipidomic profiling to disentangle carnitine-specific effects from broader metabolic dysregulation .

Q. What strategies are effective for modeling the kinetic behavior of this compound during metabolic stress?

Apply time-course metabolomics with frequent sampling (e.g., every 15 minutes during a 2-hour glucose tolerance test). Use compartmental modeling (e.g., Michaelis-Menten kinetics) to estimate turnover rates and enzyme activities. Validate models via perturbation experiments (e.g., pharmacological inhibition of carnitine palmitoyltransferase) and compare with reference acylcarnitine kinetics (e.g., acetylcarnitine-d3) .

Q. How can isotopic interference be minimized when using this compound in multi-plexed metabolomic assays?

Employ high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks (e.g., d3 vs. natural abundance 13C). Optimize chromatographic conditions (e.g., HILIC columns) to separate structurally similar acylcarnitines (e.g., hydroxyvaleryl vs. hydroxyisovaleryl derivatives). Validate specificity using synthetic standards and spike-recovery experiments in biological matrices .

Q. Methodological Best Practices

- Data Validation : Exclude metabolites with >20% missing values or coefficients of variation (CV) >30% in QC samples .

- Ethical Compliance : For human studies, ensure protocols are approved by institutional review boards (IRBs) and include detailed participant selection criteria (e.g., exclusion of lipid-lowering medication users) .

- Literature Integration : Cross-reference findings with foundational studies on carnitine metabolism (e.g., glucotoxicity and lipotoxicity interactions in T2DM) to contextualize novel results .

特性

IUPAC Name |

(3R)-4-[dimethyl(trideuteriomethyl)azaniumyl]-3-(3-hydroxy-3-methylbutanoyl)oxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-12(2,17)7-11(16)18-9(6-10(14)15)8-13(3,4)5/h9,17H,6-8H2,1-5H3/t9-/m1/s1/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLHHSKNBDXCEY-MCHJGEEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。